molecular formula C13H25NO B13302845 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B13302845
M. Wt: 211.34 g/mol
InChI Key: VUYLLSVIEFLGHL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups at positions 3 and 4, and an amine group attached to an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of 3,4-dimethylcyclohexanone with oxolan-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is a chemical compound with significant potential in various biological applications. Its structure combines a cyclohexane ring with a dimethyl group and an oxolane moiety, suggesting interesting pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}N\O
  • Molecular Weight : 181.28 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits multiple biological activities:

  • Antibacterial Properties : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibacterial agent.
  • Cytotoxicity : In vitro assays indicate that the compound has low cytotoxicity against human lung fibroblast cells (WI38), which is promising for therapeutic applications where reduced toxicity is crucial .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic processes, although detailed enzymatic pathways remain to be fully elucidated .

Case Studies

Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity of several compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity Assessment
In a comparative analysis with Doxorubicin, the compound showed minimal cytotoxic effects on WI38 cells at concentrations up to 50 μM. This suggests a favorable safety profile for further development as an antibacterial agent .

Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of bacterial growth
CytotoxicityLow toxicity in WI38 cells
Enzyme InhibitionInhibition of metabolic enzymes

Computational Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific receptors and enzymes involved in cellular signaling pathways .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H25NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h10-14H,3-9H2,1-2H3

InChI Key

VUYLLSVIEFLGHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NCC2CCCO2

Origin of Product

United States

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